molecular formula C14H14N2O2 B4051459 N-[2-methoxy-4-(3-pyridinyl)phenyl]acetamide

N-[2-methoxy-4-(3-pyridinyl)phenyl]acetamide

Cat. No.: B4051459
M. Wt: 242.27 g/mol
InChI Key: GXNMTKRQJUMBMD-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(3-pyridinyl)phenyl]acetamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.105527694 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Hydrogenation and Green Synthesis

N-[2-methoxy-4-(3-pyridinyl)phenyl]acetamide demonstrates its utility in the green synthesis of compounds like N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. The employment of novel Pd/C catalysts for hydrogenation indicates its potential for eco-friendly chemical processes, emphasizing the reduction of hazardous substances in industrial production (Zhang Qun-feng, 2008).

Pharmaceutical Development

The compound's role extends to pharmaceutical development, where its derivatives are investigated for their anticancer properties. For instance, 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have shown appreciable cancer cell growth inhibition, illustrating the compound's capacity as a scaffold for designing new anticancer agents (M. M. Al-Sanea, D. G. Parambi, et al., 2020).

Biological and Chemical Studies

Moreover, this compound and its analogs serve as key subjects in biological and chemical studies, offering insights into enzyme inhibition and the synthesis of complex molecules. For example, its derivatives have been evaluated for PTP1B inhibitory activity, contributing to antidiabetic research by correlating structural modifications with biological outcomes (A. Saxena et al., 2009).

Material Science and Chemistry

The compound's relevance is also evident in material science and chemistry, where it aids in the development of novel reagents and materials. Its derivatives have been utilized in the synthesis of N-alkylacetamides, showcasing their role in creating functional groups essential for pharmaceutical products (Takeo Sakai et al., 2022).

Properties

IUPAC Name

N-(2-methoxy-4-pyridin-3-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10(17)16-13-6-5-11(8-14(13)18-2)12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNMTKRQJUMBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.